(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-1-HYDRAZINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a hydrazinecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-1-HYDRAZINECARBOXAMIDE typically involves a multi-step process. One common method includes the condensation of 2-(benzyloxy)-3-methoxybenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
2-Benzyloxybenzaldehyde: Another related compound with similar structural features
Uniqueness
2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-1-HYDRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
[(E)-(3-methoxy-2-phenylmethoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-9-5-8-13(10-18-19-16(17)20)15(14)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H3,17,19,20)/b18-10+ |
InChI Key |
QFJGWGAFJLQGNP-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/NC(=O)N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.